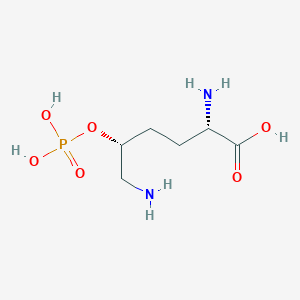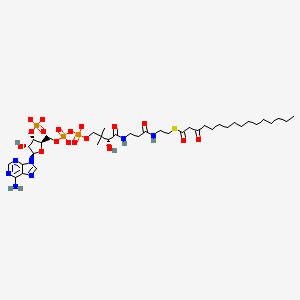
3-Oxohexadecanoyl-CoA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-oxopalmitoyl-CoA(4-) is an acyl-CoA(4-) arising from deprotonation of the phosphate and diphosphate OH groups of 3-oxopalmitoyl-CoA. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is an 11,12-saturated fatty acyl-CoA(4-) and a long-chain 3-oxo-fatty acyl-CoA(4-). It is a conjugate base of a 3-oxopalmitoyl-CoA.
Scientific Research Applications
1. Role in Peroxisomal Bifunctional Proteins
3-Oxohexadecanoyl-CoA has been synthesized for studying peroxisomal bifunctional proteins. These proteins play a role in various enzymatic activities such as D-bifunctional protein and L-bifunctional protein. The study of their behavior under high-performance liquid chromatography (HPLC) conditions contributes to understanding their functions in metabolic processes (Tsuchida et al., 2017).
2. Understanding Mitochondrial Fatty Acid Oxidation
Research involving this compound has been crucial in understanding mitochondrial fatty acid oxidation. A study on a patient with muscle weakness highlighted the role of this compound in the abnormal pattern of beta-oxidation intermediates, suggesting its significance in metabolic disorders (Jackson et al., 1992).
3. Biochemical Production of Chemical Compounds
This compound has implications in the biochemical production of compounds like 3-hydroxypropionic acid (3-HP), a valuable platform chemical. Studies in engineered Methylobacterium extorquens and Synechocystis sp. PCC 6803 showed the feasibility of converting this compound into useful products, expanding the potential of biotechnological applications (Yang et al., 2017) (Wang et al., 2016).
4. Insight into Peroxisomal Beta-Oxidation
Studies on this compound contribute to our understanding of peroxisomal beta-oxidation. The research on rat liver peroxisomes has indicated its role in the generation of acyl-CoA esters, shedding light on the metabolic pathways involved in fatty acid degradation (Bartlett et al., 1990).
5. Enzymatic Function in Bacterial Metabolism
This compound is significant in studying bacterial metabolism, specifically in the degradation of aromatic compounds. The analysis of enzymes like 3-oxoacyl-CoA thiolase in bacterial systems like Thauera aromatica has offered insights into the metabolic pathways of anaerobic aromatic metabolism (Laempe et al., 1999).
6. Implications in Bioengineering
This compound plays a role in bioengineering applications, particularly in the production of valuable chemicals like (S)-3-hydroxybutyrate from unrelated carbon sources. Engineering strains of organisms like Escherichia coli to utilize this compound for the production of such compounds demonstrates its importance in industrial biotechnology (Yun et al., 2015).
Properties
Molecular Formula |
C37H60N7O18P3S-4 |
|---|---|
Molecular Weight |
1015.9 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-[2-(3-oxohexadecanoylsulfanyl)ethylamino]propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C37H64N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-25(45)20-28(47)66-19-18-39-27(46)16-17-40-35(50)32(49)37(2,3)22-59-65(56,57)62-64(54,55)58-21-26-31(61-63(51,52)53)30(48)36(60-26)44-24-43-29-33(38)41-23-42-34(29)44/h23-24,26,30-32,36,48-49H,4-22H2,1-3H3,(H,39,46)(H,40,50)(H,54,55)(H,56,57)(H2,38,41,42)(H2,51,52,53)/p-4/t26-,30-,31-,32+,36-/m1/s1 |
InChI Key |
NQMPLXPCRJOSHL-BBECNAHFSA-J |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



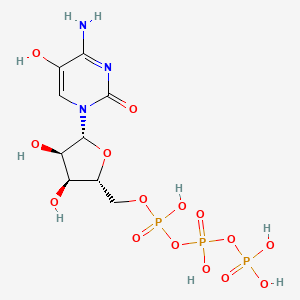
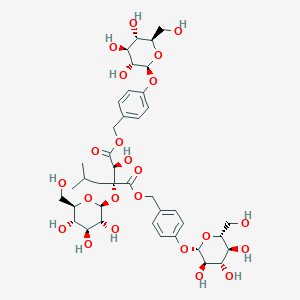

![4-[[4-(2-Methoxyanilino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]-1-butanol](/img/structure/B1263286.png)
![[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1263289.png)
![1-eicosanoyl-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1263290.png)
![(5R)-5-tert-butyl-1-[(3S)-3-phenyl-3-(phenylthio)propyl]-2-azepanone](/img/structure/B1263291.png)

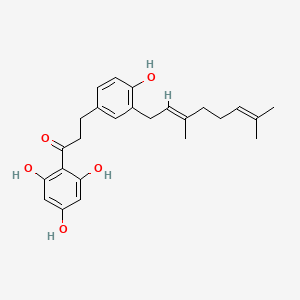

![1-(1,3-benzodioxol-5-yl)-2-[4-[(2S,3R,4R,5S)-5-(1,3-benzodioxol-5-yl)-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol](/img/structure/B1263299.png)
